Methylsulfanyl(phenylsulfanyl)methanone
Description
Methylsulfanyl(phenylsulfanyl)methanone is a sulfur-containing methanone derivative characterized by the presence of both methylsulfanyl (-SMe) and phenylsulfanyl (-SPh) groups. These compounds are typically synthesized via reactions involving ketones and sulfanylating agents, as seen in the preparation of aryl[2-(methylsulfanyl)quinolin-3-yl]methanones . The dual sulfanyl groups likely influence electronic properties, solubility, and reactivity, making such compounds relevant in organic synthesis and materials science.
Properties
CAS No. |
13509-29-0 |
|---|---|
Molecular Formula |
C8H8OS2 |
Molecular Weight |
184.3 g/mol |
IUPAC Name |
methylsulfanyl(phenylsulfanyl)methanone |
InChI |
InChI=1S/C8H8OS2/c1-10-8(9)11-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
MSXKMQPVMYECGD-UHFFFAOYSA-N |
SMILES |
CSC(=O)SC1=CC=CC=C1 |
Canonical SMILES |
CSC(=O)SC1=CC=CC=C1 |
Synonyms |
Dithiocarbonic acid S-methyl S-phenyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The substituents on the methanone core significantly alter physical and chemical properties:
- Methyl 2-[4-Chloro-2-(methylsulfanyl)-6-(phenylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate (8b): Contains chloro, methylsulfanyl, and phenylsulfanyl groups.
- 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone: The sulfonyl group (-SO₂Ph) is more electron-withdrawing than sulfanyl (-SPh), affecting reactivity and intermolecular interactions .
Physical Properties
Key data for selected compounds:
Notes:
- Thermal Stability : Tetrazole-based compounds exhibit higher decomposition temperatures (247–289°C) due to extensive hydrogen-bonding networks . Sulfanyl analogs likely have lower stability unless stabilized by aromatic or electron-withdrawing groups.
- Melting Points : Chlorinated and sulfanyl-substituted compounds (e.g., 8b) show moderate melting points (145–147°C), influenced by crystal packing and hydrogen bonds .
Spectral Characteristics
- IR and NMR Data: Compound 8b: IR peaks at 3400 cm⁻¹ (OH) and 1717 cm⁻¹ (C=O); ¹H NMR signals at δ 1.81 (s, 3H, -SMe) and δ 7.40–7.49 (aromatic protons) . (1H-Benzotriazol-1-yl)[4-(methylsulfanyl)phenyl]methanone (20): ¹H NMR δ 1.89 (s, 3H, -SMe) and δ 7.42–7.56 (aromatic protons), consistent with methylsulfanyl and benzotriazole groups .
Stability and Reactivity
- Hydrogen Bonding: Crystal structures (e.g., 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone) reveal intermolecular C–H···O bonds, enhancing thermal stability .
- Oxidative Sensitivity : Methylsulfanyl groups are prone to oxidation, whereas phenylsulfanyl groups offer greater steric protection .
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